1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride
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Overview
Description
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzo[1,4]dioxin ring fused to a piperazine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Similar structure but with a propylamine group instead of a piperazine ring.
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine: Contains a hydrazine group instead of a piperazine ring.
2-Amino-1-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone: Features an ethanone group instead of a piperazine ring.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Biological Activity
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride is a chemical compound with significant biological activity. This article reviews its pharmacological properties, focusing on its interactions with various biological targets, including receptor affinities and potential therapeutic applications.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 148245-18-5
The compound primarily acts as a Dopamine D4 receptor antagonist , showing a high degree of selectivity over D2 and D3 receptors. This selectivity is crucial for its potential use in treating disorders linked to dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Dopamine D4 Receptor Studies
-
Anticancer Activity
- In vitro studies have demonstrated that derivatives of benzodioxole compounds, including this piperazine derivative, exhibit significant cytotoxicity against Hep3B liver cancer cells. The compound was found to induce cell cycle arrest at the G2-M phase, similar to the chemotherapeutic agent doxorubicin .
- Antioxidant Evaluation
Properties
Molecular Formula |
C12H18Cl2N2O2 |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14;;/h1-2,9,13H,3-8H2;2*1H |
InChI Key |
YSLWQMYRGGWKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OCCO3.Cl.Cl |
Origin of Product |
United States |
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